An In-depth Technical Guide to 4-Pyrimidinethiol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Pyrimidinethiol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of 4-Pyrimidinethiol in Modern Chemistry and Drug Discovery
4-Pyrimidinethiol, a heterocyclic organic compound, stands as a critical building block in the synthesis of a diverse array of biologically active molecules. Its pyrimidine core is a fundamental component of nucleobases, rendering its derivatives of profound interest in medicinal chemistry. This guide provides a comprehensive technical overview of 4-Pyrimidinethiol, delving into its chemical properties, structural nuances, synthesis, reactivity, and its burgeoning applications, particularly in the realm of drug development. Understanding the intricate characteristics of this molecule is paramount for researchers aiming to harness its potential in creating novel therapeutics and advanced materials. The pyrimidine scaffold is a cornerstone in many approved drugs, and the introduction of a thiol group at the 4-position offers a versatile handle for a myriad of chemical transformations.[1]
I. Chemical Structure and Physicochemical Properties
4-Pyrimidinethiol is a molecule characterized by a pyrimidine ring substituted with a thiol group at the fourth position. Its chemical identity is intrinsically linked to its tautomeric nature, a phenomenon of paramount importance to its reactivity and biological function.
Tautomerism: A Tale of Two Forms
4-Pyrimidinethiol exists in a dynamic equilibrium between two tautomeric forms: the thiol form (4-mercaptopyrimidine) and the thione form (pyrimidine-4(3H)-thione). This equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the thione form is generally favored.[2] This tautomerism is a critical consideration in its chemical reactions and biological interactions, as each form presents distinct reactive sites.
Caption: Tautomeric equilibrium of 4-Pyrimidinethiol.
Physicochemical Data
Precise experimental data for the parent 4-Pyrimidinethiol is not extensively documented in readily available literature. However, data for closely related compounds and predicted values provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂S | ChemScene[3] |
| Molecular Weight | 112.15 g/mol | ChemScene[3] |
| Predicted Boiling Point | 211.6 ± 13.0 °C | ChemicalBook[4] |
| Predicted Density | 1.267 ± 0.06 g/cm³ | ChemicalBook[4] |
| Predicted pKa | 0.60 ± 0.48 | ChemicalBook[4] |
| CAS Number | 133039-82-4 (thiol), 1450-86-8 (thione) | ChemicalBook[4], ChemScene[3] |
II. Synthesis of 4-Pyrimidinethiol
The synthesis of pyrimidine-thiones can be achieved through several routes, with the Biginelli reaction and its variations being a prominent and versatile method.[2][5][6][7] This one-pot multicomponent reaction offers an efficient pathway to substituted dihydropyrimidinones and their thione analogs.
General Synthetic Approach: The Biginelli Reaction
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2] For the synthesis of 4-pyrimidinethiol derivatives, thiourea is the key reactant.
Caption: Generalized workflow for the Biginelli synthesis of 4-pyrimidinethiol derivatives.
Exemplary Laboratory Protocol: Synthesis of a 4-Aryl-3,4-dihydropyrimidine-2(1H)-thione
This protocol is adapted from established methodologies for the Biginelli reaction.[5][6]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Thiourea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, thiourea, and ethanol.
-
Add the concentrated hydrochloric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione derivative.
III. Chemical Reactivity and Spectroscopic Characterization
The reactivity of 4-pyrimidinethiol is dictated by the presence of the pyrimidine ring and the versatile thiol/thione group.
Key Reactions
-
Alkylation: The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form 4-(alkylthio)pyrimidines. This is a common strategy to introduce diverse functionalities.
-
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.
-
Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group can act as ligands, forming coordination complexes with various metal ions. This property is exploited in the development of metal-organic frameworks (MOFs) with potential applications in catalysis and materials science.[8]
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum of the pyrimidine ring would typically show signals in the aromatic region (δ 7.0-9.0 ppm). The position of the N-H proton in the thione tautomer would be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show characteristic signals for the pyrimidine ring carbons. The C=S carbon of the thione form would appear at a downfield chemical shift, typically in the range of δ 175-185 ppm.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic bands for the C=N and C=C stretching vibrations of the pyrimidine ring. A strong absorption band corresponding to the C=S stretching vibration is also expected, typically in the range of 1100-1200 cm⁻¹. The N-H stretching vibration of the thione form would appear as a broad band in the region of 3100-3400 cm⁻¹.
-
UV-Vis Spectroscopy: Pyrimidine derivatives typically exhibit strong UV absorption due to π-π* transitions. The position of the absorption maximum is sensitive to substitution and solvent polarity. For pyrimidine-thiones, a characteristic n-π* transition of the C=S group is also observed at longer wavelengths.[9]
IV. Applications in Drug Development and Research
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 4-pyrimidinethiol derivatives have emerged as promising candidates in various therapeutic areas.[1]
Anticancer Agents
Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression. The ability to functionalize the thiol group allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Antimicrobial Agents
Derivatives of pyrimidinethiol have shown promising antibacterial and antifungal activities.[10] The thiol group can be crucial for their mechanism of action, potentially by interacting with essential enzymes in microorganisms.
Research Chemical
4-Pyrimidinethiol and its derivatives serve as versatile intermediates in organic synthesis for the construction of more complex heterocyclic systems. They are also used as ligands in coordination chemistry and as building blocks for functional materials.
V. Conclusion
4-Pyrimidinethiol is a molecule of significant interest due to its rich chemistry and diverse biological activities. Its tautomeric nature is a key feature that governs its reactivity and interactions. While a wealth of information exists for its derivatives, further experimental characterization of the parent compound will undoubtedly pave the way for new discoveries and applications in drug development and materials science. The synthetic versatility of the pyrimidine-thione core, particularly through multicomponent reactions like the Biginelli synthesis, ensures its continued importance in the pursuit of novel and effective chemical entities.
VI. References
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL not available)
-
Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Taylor & Francis Online. --INVALID-LINK--
-
Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. --INVALID-LINK--
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. --INVALID-LINK--
-
Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. National Institutes of Health. --INVALID-LINK--
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. International Journal of ChemTech Research. --INVALID-LINK--
-
Steady UV-VIS spectra of A, 4PyT and B, 2PyT in THF (1.0 cm optical path). ResearchGate. --INVALID-LINK--
-
Biginelli reaction. Wikipedia. --INVALID-LINK--
-
4-Hydroxy-2(1H)-pyrimidinethione - Optional[13C NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--
-
Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. RSC Publishing. --INVALID-LINK--
-
Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine:. PrepChem.com. --INVALID-LINK--
-
4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664. PubChem. --INVALID-LINK--
-
Biginelli Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265. PubChem. --INVALID-LINK--
-
4-AMINO-2-MERCAPTOPYRIMIDINE synthesis. ChemicalBook. --INVALID-LINK--
-
4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | C6H9ClN2S | CID 2729245. PubChem. --INVALID-LINK--
-
Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. --INVALID-LINK--
-
1450-86-8 | Pyrimidine-4(3H)-thione. ChemScene. --INVALID-LINK--
-
Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Amazon AWS. --INVALID-LINK--
-
Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Science Publishing. --INVALID-LINK--
-
FT-IR spectra of a) P1, b) P2, c) P3, and d) for P4.. ResearchGate. --INVALID-LINK--
-
13 C-NMR spectra of a) P1, b) P2, c) P3 and d) P4.. ResearchGate. --INVALID-LINK--
-
Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (URL not available)
-
3-METHYLPYRIMIDINE-4-THIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--
-
UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. PubMed. --INVALID-LINK--
-
Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. --INVALID-LINK--
-
13 C NMR spectra of synthesized model compound 4f.. ResearchGate. --INVALID-LINK--
-
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S. PubChem. --INVALID-LINK--
-
Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes. PubMed. --INVALID-LINK--
-
Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione. Sigma-Aldrich. --INVALID-LINK--
-
Pyrimidine | C4H4N2 | CID 9260. PubChem. --INVALID-LINK--
-
Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (URL not available)
-
Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.. ResearchGate. --INVALID-LINK--
-
Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. (URL not available)
-
IR spectra of compounds 3b and 4b. ResearchGate. --INVALID-LINK--
-
Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook. --INVALID-LINK--
-
2-Mercaptopyrimidine | C4H4N2S | CID 1550489. PubChem. --INVALID-LINK--
-
4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202. PubChem. --INVALID-LINK--
-
UV–Vis absorption spectra of the prepared compounds: a = 1a, 3a, 6a;.... ResearchGate. --INVALID-LINK--
-
The simulated UV/Vis absorption spectra for the thiol, thione and.... ResearchGate. --INVALID-LINK--
-
133039-82-4(4-Pyrimidinethiol (9CI)) Product Description. ChemicalBook. --INVALID-LINK--
-
4-Aminopyrimidine | C4H5N3 | CID 68958. PubChem. --INVALID-LINK--
-
Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. PubMed. --INVALID-LINK--
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. --INVALID-LINK--
-
Thiopyrimidine-F | C22H17FN2OS | CID 5473171. PubChem. --INVALID-LINK--
References
- 1. 4-AMINO-2-MERCAPTOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. 133039-82-4 CAS MSDS (4-Pyrimidinethiol (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
